molecular formula C10H11N5O B11887555 (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol

(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol

Cat. No.: B11887555
M. Wt: 217.23 g/mol
InChI Key: BOCARSGZHMZWCE-KXFIGUGUSA-N
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Description

(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol is a complex organic compound that features a purine base linked to a cyclopropyl group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, which is then functionalized to introduce the methylene bridge and cyclopropyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used to study the interactions between purine bases and other biomolecules. It may serve as a model compound for understanding the behavior of nucleotides and nucleosides in various biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its purine base is structurally similar to those found in DNA and RNA, making it a candidate for antiviral or anticancer drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors that recognize purine bases, thereby modulating their activity. The methylene bridge and cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Cyclopropylmethanol: A simpler compound that shares the cyclopropyl group but lacks the purine base.

    6-Aminopurine:

Uniqueness

(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol is unique due to its combination of a purine base with a cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

[(2Z)-2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol

InChI

InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13)/b6-2-

InChI Key

BOCARSGZHMZWCE-KXFIGUGUSA-N

Isomeric SMILES

C\1C(/C1=C\N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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